1-(3-Chloro-4-methylphenyl)hexan-1-one
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Overview
Description
1-(3-Chloro-4-methylphenyl)hexan-1-one is an organic compound with the molecular formula C13H17ClO It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a hexane chain and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-4-methylbenzoyl chloride with hexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 3-Chloro-4-methylbenzoic acid.
Reduction: 1-(3-Chloro-4-methylphenyl)hexanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)hexan-1-one involves its interaction with specific molecular targets. The compound can inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin in the synaptic gap. This inhibition leads to increased levels of these neurotransmitters, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-Clephedrone, 4-CDC)
- 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE, Tertylone, MDPT)
- 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)
- 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one (3-Methyl-Ethylcathinone, 3-MEC)
Uniqueness
1-(3-Chloro-4-methylphenyl)hexan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its chloro and methyl substituents influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-3-4-5-6-13(15)11-8-7-10(2)12(14)9-11/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFUBSXCPVALSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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